

Roginolisib hemifumarate solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roginolisib hemifumarate

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Application Notes and Protocols for Roginolisib Hemifumarate For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib hemifumarate (also known as IOA-244 hemifumarate or MSC2360844 hemifumarate) is a potent, orally active, and selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ) with an IC₅₀ of 145 nM.[1] Its high selectivity makes it a valuable tool for investigating the role of PI3K δ in various cellular processes, particularly in the context of immunology and oncology. Roginolisib has been shown to induce apoptosis in mesothelioma cells and modulate the tumor microenvironment by increasing the presence of immune effector cells.[2][3] This document provides detailed application notes and protocols for the use of **Roginolisib hemifumarate** in experimental settings.

Chemical Properties and Solubility

Roginolisib hemifumarate is a white to off-white solid with a molecular weight of 584.62 g/mol and a chemical formula of C₂₆H₂₇FN₄O₅S·1/2C₄H₄O₄. [1] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of **Roginolisib hemifumarate** in common laboratory solvents is summarized in the table below.

Solvent	Solubility	Molar Concentration (at max solubility)	Notes
In Vitro			
DMSO	100 mg/mL	171.05 mM	Ultrasonic treatment may be needed to achieve full dissolution. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. [1]
In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 4.28 mM	Prepare a clear stock in DMSO first, then sequentially add co-solvents. [1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	≥ 4.28 mM	Prepare a clear stock in DMSO first. [1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.28 mM	Prepare a clear stock in DMSO first. [1]

Experimental Protocols

In Vitro Stock Solution Preparation and Storage

Objective: To prepare a high-concentration stock solution of **Roginolisib hemifumarate** for use in cell-based assays.

Materials:

- **Roginolisib hemifumarate** powder

- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic water bath

Protocol:

- Aseptically weigh the desired amount of **Roginolisib hemifumarate** powder.
- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL (171.05 mM).
- If necessary, use an ultrasonic water bath to aid dissolution until the solution is clear.
- Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Ensure the vials are tightly sealed to prevent moisture absorption.

In Vitro Treatment of Cell Cultures

Objective: To treat cultured cells with **Roginolisib hemifumarate** to assess its biological activity. This protocol provides a general guideline; specific concentrations and incubation times should be optimized for each cell line and experiment.

Materials:

- Cultured cells (e.g., Ramos B cells, mesothelioma cell lines)^{[1][2]}
- Complete cell culture medium
- **Roginolisib hemifumarate** stock solution (prepared as described above)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Protocol:

- Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
- On the day of the experiment, prepare a series of working solutions by diluting the **Roginolisib hemifumarate** stock solution in complete cell culture medium to the desired final concentrations (e.g., 0-10 μ M).[\[1\]](#)
- Remove the existing medium from the cells and wash once with sterile PBS.
- Add the medium containing the various concentrations of **Roginolisib hemifumarate** to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
- Incubate the cells for the desired period (e.g., 1 hour to 72 hours, depending on the assay).[\[1\]](#)[\[2\]](#)
- Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blotting for pAkt).

Preparation of In Vivo Dosing Solutions

Objective: To prepare a formulation of **Roginolisib hemifumarate** suitable for oral administration in animal models.

Materials:

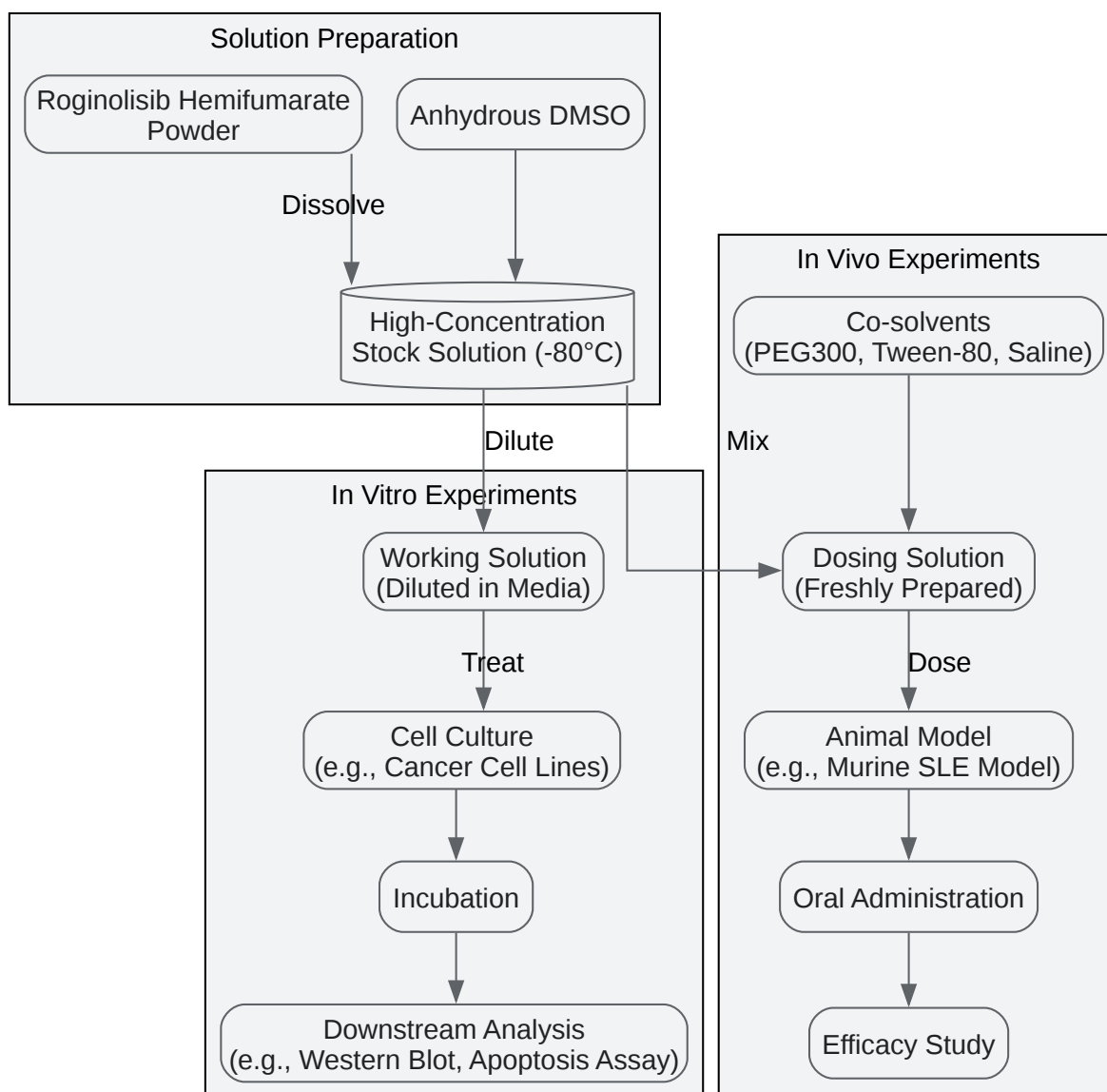
- **Roginolisib hemifumarate**
- DMSO
- PEG300
- Tween-80
- Saline
- Sterile tubes

Protocol (Example using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

- Prepare a 25 mg/mL stock solution of **Roginolisib hemifumarate** in DMSO.
- To prepare 1 mL of the final dosing solution, take 100 μ L of the 25 mg/mL DMSO stock solution and add it to 400 μ L of PEG300. Mix thoroughly.[\[1\]](#)
- Add 50 μ L of Tween-80 to the mixture and mix until uniform.[\[1\]](#)
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[\[1\]](#)
- This formulation yields a solution with a **Roginolisib hemifumarate** concentration of 2.5 mg/mL. The dosing volume can be adjusted based on the animal's weight and the desired dose (e.g., 6.6-66 mg/kg).[\[1\]](#)
- It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

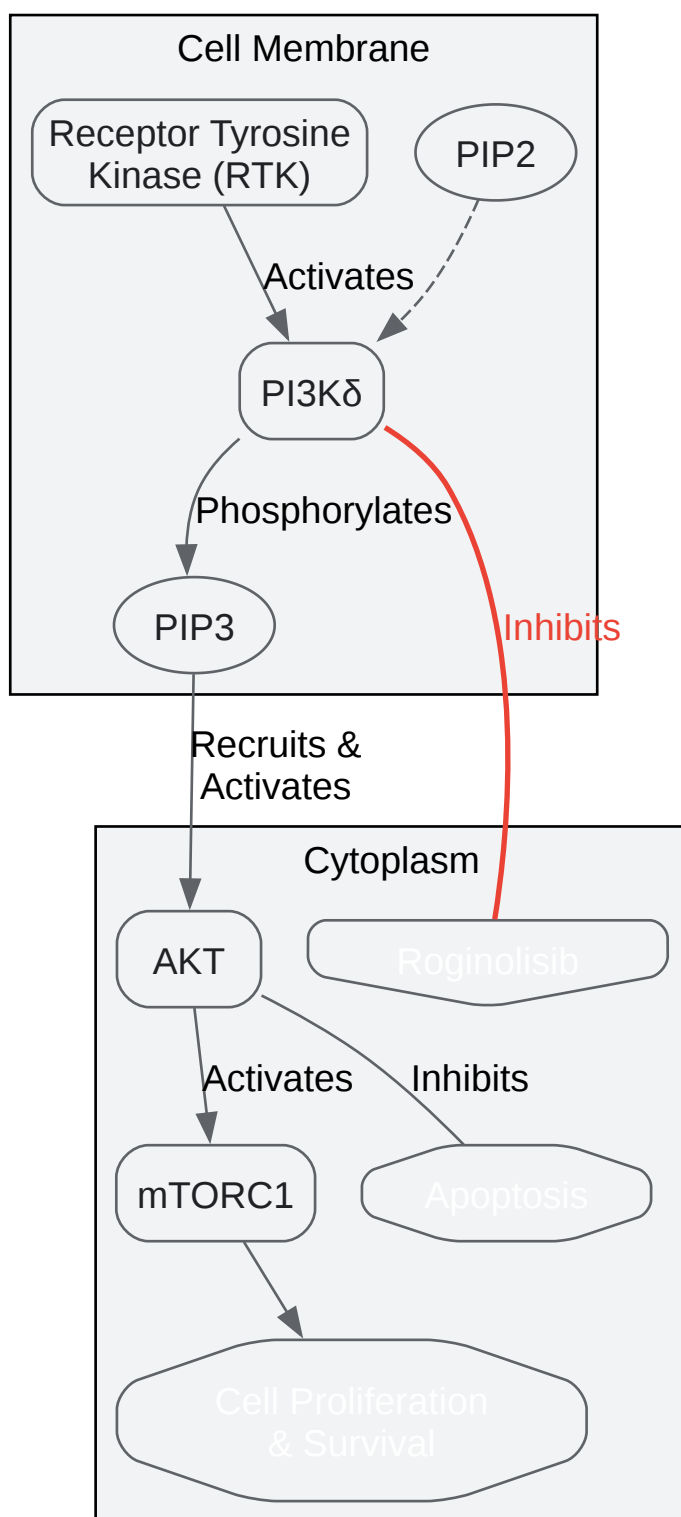
Mechanism of Action and Signaling Pathway

Roginolisib is a selective inhibitor of the delta isoform of PI3K (PI3K δ). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[\[4\]](#)[\[5\]](#) In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.[\[4\]](#) By inhibiting PI3K δ , Roginolisib blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the recruitment and activation of downstream effectors like AKT and mTOR.[\[6\]](#)[\[7\]](#) This inhibition leads to decreased phosphorylation of AKT and its substrates, ultimately inducing apoptosis and suppressing cell proliferation in cancer cells.[\[2\]](#)[\[3\]](#)



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Caption: Experimental workflow for **Roginolisib hemifumarate** from powder to in vitro and in vivo applications.



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Caption: Roginolisib inhibits PI3K δ , blocking the PI3K/AKT/mTOR signaling pathway and promoting apoptosis.

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- To cite this document: BenchChem. [Roginolisib hemifumarate solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927587#roginolisib-hemifumarate-solubility-and-preparation-for-experiments]

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